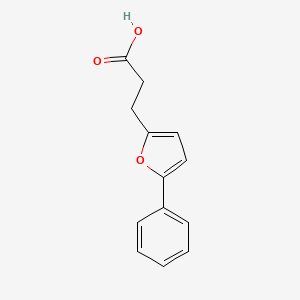
3-(5-Phenyl-2-furyl)propanoic acid
Vue d'ensemble
Description
3-(5-Phenyl-2-furyl)propanoic acid is a chemical compound with the molecular formula C13H12O3 . It has a molecular weight of 216.23 g/mol . The IUPAC name for this compound is 3-(5-phenylfuran-2-yl)propanoic acid . The compound appears as an almost white to brown crystalline powder .
Molecular Structure Analysis
The InChI code for 3-(5-Phenyl-2-furyl)propanoic acid is 1S/C13H12O3/c14-13(15)9-7-11-6-8-12(16-11)10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,14,15) . The Canonical SMILES for this compound is C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)O .Physical And Chemical Properties Analysis
The melting point of 3-(5-Phenyl-2-furyl)propanoic acid is reported to be 113-117°C . The compound has a computed XLogP3-AA value of 2.4 , indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 216.078644241 g/mol . The topological polar surface area of the compound is 50.4 Ų .Applications De Recherche Scientifique
Medicinal Chemistry
- Summary of the application : The compound “3-(5-Phenyl-2-furyl)propanoic acid” is part of a class of compounds known as furan chalcone scaffolds, which have a wide spectrum of therapeutic applications in the field of pharmaceutics, pharmacology, and medicinal chemistry .
- Methods of application or experimental procedures : The synthesis of a series of twelve novel and seven reported furan chalcone analogues was described through the application of microwave-assisted synthetic methodology . These substituted 5-aryl-2-furan-2-carbaldehyde derivatives were condensed with acetophenone via Claisen–Schmidt condensation to furnish substituted furan chalcone scaffolds .
- Summary of the results or outcomes : The research described the synthesis of these compounds and evaluated their therapeutic inhibition potential against the bacterial urease enzyme .
Synthetic Chemistry
- Summary of the application : “3-(5-Phenyl-2-furyl)propanoic acid” is used in the synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives .
- Methods of application or experimental procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Summary of the results or outcomes : The specific results or outcomes are not detailed in the source .
Proteomics Research
- Summary of the application : “3-(5-Phenyl-2-furyl)propanoic acid” is used in proteomics research .
- Methods of application or experimental procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Summary of the results or outcomes : The specific results or outcomes are not detailed in the source .
Ureolytic Enzymes Inhibition
- Summary of the application : Chalcones, which include “3-(5-Phenyl-2-furyl)propanoic acid”, are important medicinal compounds to combat several pathological conditions associated with ureolytic enzymes (urease) .
- Methods of application or experimental procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Summary of the results or outcomes : The specific results or outcomes are not detailed in the source .
Furan Platform Chemicals
- Summary of the application : “3-(5-Phenyl-2-furyl)propanoic acid” is used in the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass .
- Methods of application or experimental procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Summary of the results or outcomes : The specific results or outcomes are not detailed in the source .
Sustainable Synthesis
- Summary of the application : “3-(5-Phenyl-2-furyl)propanoic acid” is used in a versatile, high-yielding, and sustainable synthesis of 3-(2-furyl)acrylic acids by Knoevenagel condensation reaction .
- Methods of application or experimental procedures : The synthesis involves a reaction between biorenewable 5-substituted-2-furaldehydes and malonic acid using piperidinium acetate as the acidic ionic liquid catalyst and reaction medium .
- Summary of the results or outcomes : The specific results or outcomes are not detailed in the source .
Safety And Hazards
The safety data sheet for 3-(5-Phenyl-2-furyl)propanoic acid advises avoiding dust formation and breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Propriétés
IUPAC Name |
3-(5-phenylfuran-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-13(15)9-7-11-6-8-12(16-11)10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBUDDSGMWGQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344026 | |
| Record name | 3-(5-Phenyl-2-furyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Phenyl-2-furyl)propanoic acid | |
CAS RN |
3465-61-0 | |
| Record name | 3-(5-Phenyl-2-furyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-phenylfuran-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



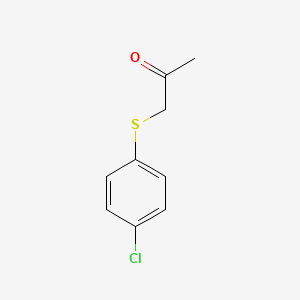
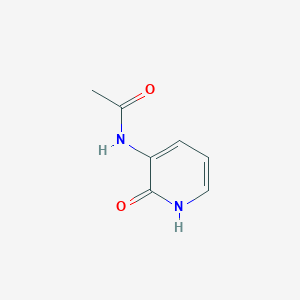
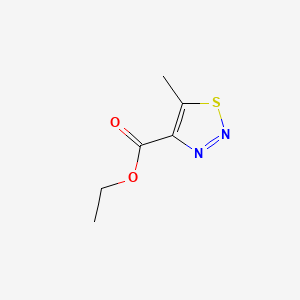
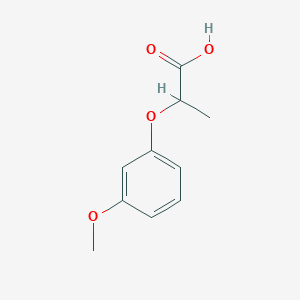
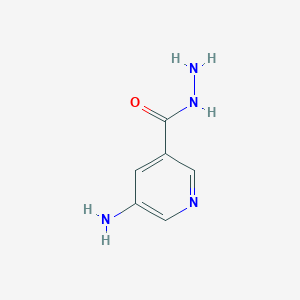
![Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B1297018.png)
![2-[4-(Hydroxymethyl)phenoxy]propanoic acid](/img/structure/B1297019.png)
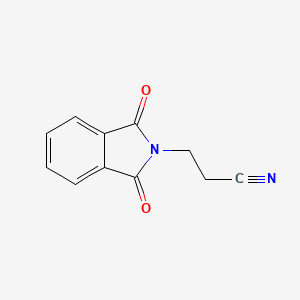
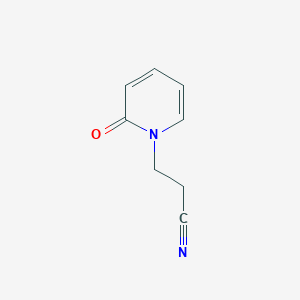
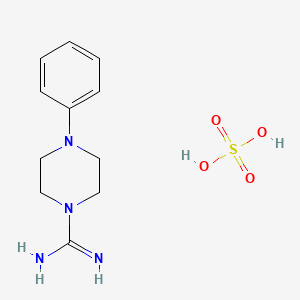
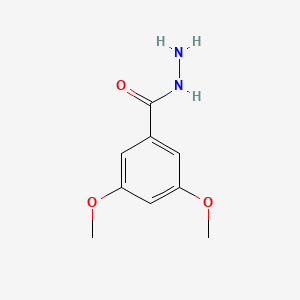
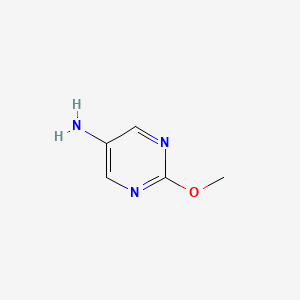
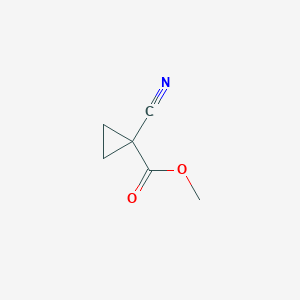
![3-Oxo-2,3-dihydrobenzo[d]isothiazole-6-carboxylic acid 1,1-dioxide](/img/structure/B1297030.png)